3,5-Difluorobenzonitrile

Catalog No.
S776391
CAS No.
64248-63-1
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzonitrile

CAS Number

64248-63-1

Product Name

3,5-Difluorobenzonitrile

IUPAC Name

3,5-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H

InChI Key

CQXZSEXZQVKCHW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C#N

Canonical SMILES

C1=C(C=C(C=C1F)F)C#N

3,5-Difluorobenzonitrile is an organic compound with the chemical formula C7H4F2N. It features a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a nitrile group (-C≡N) attached to the benzene. This compound is characterized by its stability and compatibility with various reaction conditions, making it a useful intermediate in organic synthesis and materials science . The presence of fluorine atoms enhances its chemical properties, including lipophilicity and reactivity, which are advantageous in pharmaceutical and materials applications.

As with most chemicals, it is advisable to handle 3,5-difluorobenzonitrile with care due to its potential hazards. Specific data on its toxicity is not available, but some general precautions can be taken:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Follow proper disposal procedures according to local regulations.
Typical of aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, allowing for further functionalization.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules .
  • Reduction Reactions: The nitrile group can be reduced to primary amines or aldehydes under specific conditions, expanding its utility in synthetic chemistry.

While specific biological activities of 3,5-difluorobenzonitrile are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, fluorinated compounds are known to influence pharmacokinetics and bioavailability due to their unique electronic properties. Some studies suggest that fluorinated aromatic compounds can interact with biological targets, potentially leading to therapeutic applications .

3,5-Difluorobenzonitrile can be synthesized through various methods:

  • Fluorination of Benzonitrile: One common method involves the electrophilic fluorination of benzonitrile using fluorinating agents such as N-fluorobenzenesulfonimide or other fluorinating reagents under controlled conditions.
  • Direct Fluorination: Another method includes direct fluorination of the corresponding aromatic compound using elemental fluorine in the presence of a catalyst.
  • Nitrile Formation: The nitrile group can be introduced via the reaction of a corresponding aryl halide with sodium cyanide under basic conditions .

3,5-Difluorobenzonitrile has several important applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various transformations.
  • Material Science: The compound is used in developing advanced materials, including polymers and dyes.
  • Catalysis: It is involved in catalyzing reactions that convert inactive precursors into active catalytic species .

Several compounds share structural similarities with 3,5-difluorobenzonitrile. These include:

Compound NameChemical FormulaKey Features
2,4-DifluorobenzonitrileC7H4F2NSimilar substitution pattern; different positions
4-FluorobenzonitrileC7H4FNSingle fluorine substitution; different properties
3-FluorobenzonitrileC7H4FNSimilar nitrile group; different reactivity
2-Amino-3,5-difluorobenzonitrileC7H6F2N2Amino substitution adds biological activity

Uniqueness of 3,5-Difluorobenzonitrile

The uniqueness of 3,5-difluorobenzonitrile lies in its specific substitution pattern that enhances its stability and reactivity compared to other difluoro derivatives. The combination of two fluorine atoms at the meta positions relative to the nitrile group provides distinct electronic properties that can influence both chemical behavior and potential biological interactions .

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64248-63-1

Wikipedia

3,5-Difluorobenzonitrile

Dates

Modify: 2023-08-15

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